molecular formula C11H12F2N2O B2440726 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide CAS No. 2309541-68-0

3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide

Cat. No. B2440726
CAS RN: 2309541-68-0
M. Wt: 226.227
InChI Key: FTIKQQNAKYJFLC-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves its binding to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to the modulation of gene expression and the alteration of various cellular processes, ultimately resulting in the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been shown to exhibit potent anticancer activity in various preclinical models. It has also demonstrated neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is its high potency and selectivity towards HDACs and BET proteins. This makes it a promising candidate for drug development, as it can potentially minimize off-target effects and improve therapeutic efficacy. However, one of the limitations of this compound is its poor solubility, which can hinder its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Another direction is the exploration of its potential applications in other disease areas, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with 4-methyl-3-pyridinylamine. This reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide in high yield and purity.

Scientific Research Applications

3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and bromodomain and extraterminal domain (BET) proteins. These enzymes are involved in various cellular processes and have been implicated in the development of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

3,3-difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-7-2-3-14-6-9(7)15-10(16)8-4-11(12,13)5-8/h2-3,6,8H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKQQNAKYJFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide

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